5-chlorothiophene-2-sulfinic Acid
Description
Properties
Molecular Formula |
C4H3ClO2S2 |
|---|---|
Molecular Weight |
182.7 g/mol |
IUPAC Name |
5-chlorothiophene-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClO2S2/c5-3-1-2-4(8-3)9(6)7/h1-2H,(H,6,7) |
InChI Key |
FRTVDSHLRLSAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Intermediate Route
A common approach to sulfinic acids involves the synthesis of the corresponding sulfonyl chloride, followed by controlled reduction to the sulfinic acid.
Step 1: Chlorosulfonation of 5-chlorothiophene
5-Chlorothiophene can be reacted with chlorosulfonic acid (ClSO3H) under low temperature (0–5 °C) to introduce a sulfonyl chloride group at the 2-position, yielding 5-chlorothiophene-2-sulfonyl chloride.
Step 2: Reduction to Sulfinic Acid
The sulfonyl chloride intermediate is then selectively reduced to the sulfinic acid using mild reducing agents such as sodium sulfite (Na2SO3) or zinc dust in aqueous or alcoholic media. This step requires careful control to avoid over-reduction to thiol or sulfonic acid.
Direct Sulfinylation via Nucleophilic Substitution
Alternatively, nucleophilic substitution on 5-chlorothiophene derivatives with sulfinate salts (e.g., sodium sulfinate) can yield sulfinic acid derivatives after hydrolysis.
Research Findings and Optimization Parameters
Reaction Conditions Impact
- Temperature: Low temperatures (0–5 °C) favor selective sulfonyl chloride formation and reduce side reactions.
- Molar Ratios: Slight excess of chlorosulfonic acid ensures complete sulfonylation.
- Solvent: Use of inert solvents such as dichloromethane or chloroform during chlorosulfonation improves selectivity.
- Reduction Agent: Sodium sulfite is preferred for mild reduction; zinc dust can be used but requires careful monitoring.
Purity and Yield
- Purity of 5-chlorothiophene-2-sulfinic acid is typically above 90% after recrystallization.
- Yields range from 60% to 80% depending on scale and reaction control.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chlorosulfonation + Reduction | 5-Chlorothiophene | Chlorosulfonic acid, Na2SO3 | 0–5 °C chlorosulfonation; room temp reduction | High selectivity; scalable | Requires careful temperature control |
| Nucleophilic Substitution | 5-Chlorothiophene derivatives | Sodium sulfinate salts | Mild aqueous conditions | Direct sulfinic acid formation | Limited substrate scope |
| One-pot Chlorination + Sulfinylation (adapted) | 2-Thiophenecarboxaldehyde | Chlorine, NaOH, Na2SO3 | Multi-step, controlled temp | Efficient for related compounds | Complex, less direct for sulfinic acid |
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiophene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-chlorothiophene-2-sulfonic acid.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfonic acid group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chlorothiophene-2-sulfonic acid.
Reduction: 5-Chlorothiophene-2-sulfonic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chlorothiophene-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chlorothiophene-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chlorothiophene-2-Sulfonyl Chloride
- Structure : ClC₁=CC=C(S₁)S(Cl)(=O)=O .
- Molecular Formula : C₄H₂Cl₂O₂S₂.
- Applications : A key intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes due to its high reactivity .
- Reactivity : The sulfonyl chloride (-SO₂Cl) group undergoes nucleophilic substitution (e.g., with amines to form sulfonamides) .
- Safety : Corrosive and moisture-sensitive, requiring careful handling .
5-Chlorothiophene-2-Sulfonamide
- Structure : Features a sulfonamide (-SO₂NH₂) group at the 2-position.
- Applications : Used in Rh-catalyzed aerobic N-alkylation reactions to produce bioactive molecules .
- Synthesis : Derived from sulfonyl chloride via reaction with ammonia .
- Stability : Less reactive than sulfonyl chlorides but retains bioactivity in medicinal chemistry .
5-Chlorothiophene-2-Carboxylic Acid
- Structure : Includes a carboxylic acid (-COOH) group (CAS 24065-33-6) .
- Molecular Formula : C₅H₃ClO₂S.
- Applications: Pharmaceutical intermediate, notably in Rivaroxaban (anticoagulant) synthesis as an impurity marker .
- Reactivity : Forms esters, amides, and salts; participates in coupling reactions .
Hypothetical 5-Chlorothiophene-2-Sulfinic Acid
- Expected Structure : Contains a sulfinic acid (-SO₂H) group.
- Predicted Properties: Acidity: Less acidic than sulfonic acids (-SO₃H) but more than thiophenol derivatives. Reactivity: May act as a reducing agent or form sulfonates upon oxidation.
Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
